molecular formula C7H5FN2 B3233266 3-Fluoro-5-azaindole CAS No. 1352395-99-3

3-Fluoro-5-azaindole

Cat. No. B3233266
CAS RN: 1352395-99-3
M. Wt: 136.13 g/mol
InChI Key: KUOOMFWUWYNGCW-UHFFFAOYSA-N
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Description

3-Fluoro-5-azaindole is a chemical compound with the molecular formula C7H5FN2 . The azaindole chemical scaffold, which 3-Fluoro-5-azaindole is part of, is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .


Synthesis Analysis

Azaindoles have been synthesized from pyridine and pyrrole building blocks . Numerous investigators have designed and implemented novel synthetic methods for azaindole core units in the past few decades . These novel strategies have produced a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-azaindole is 136.13 . The azaindole framework, which includes 3-Fluoro-5-azaindole, is an excellent bioisostere of the indole or purine systems . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .


Chemical Reactions Analysis

The azaindole chemical scaffold has interesting biochemical and biophysical properties . Due to these properties, various isomeric azaindoles have been produced using novel synthetic methods . These methods have attractive reaction mechanisms, advantages, and limitations .


Physical And Chemical Properties Analysis

The physical and chemical properties of azaindoles can be modulated and finely tuned using the azaindole core . This includes modification of Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .

Mechanism of Action

Azaindole derivatives, including 3-Fluoro-5-azaindole, have been used as kinase inhibitors . They have contributed to drug discovery and innovation . An analysis of their mode of binding based on X-ray crystallography data provides structural insights for the design of more potent and selective inhibitors .

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOOMFWUWYNGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290617
Record name 1H-Pyrrolo[3,2-c]pyridine, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-azaindole

CAS RN

1352395-99-3
Record name 1H-Pyrrolo[3,2-c]pyridine, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352395-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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